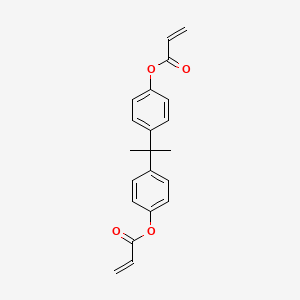

Bisphenol A diacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bisphenol A diacrylate is a cross-linking monomer that is used to improve the mechanical properties of the polymeric system . It is majorly used in the formation of solid polymer-based electrolytes which can be used for electrochemical applications .

Synthesis Analysis

Bisphenol A diacrylate can be synthesized by reacting Bisphenol A with acrylic acid . The reaction is usually carried out in the presence of a catalyst and hydroquinone at 95 °C for 12 hours .

Molecular Structure Analysis

The molecular structure of Bisphenol A diacrylate consists of two acrylate groups attached to a Bisphenol A molecule .

Chemical Reactions Analysis

Bisphenol A diacrylate can undergo various chemical reactions. For instance, it can react with hydroxyl radicals by addition to the aromatic ring . This reaction eventually forms a prominent, long-lived, hydroxylated intermediate product .

Physical And Chemical Properties Analysis

Bisphenol A diacrylate is a liquid at room temperature . It has an average molecular weight of approximately 468 and a density of 1.146 g/mL at 25 °C .

Applications De Recherche Scientifique

Preparation of Polymeric Blends

Bisphenol A diacrylate is used in the preparation and thermo-mechanical characterization of polymeric blends based on di(meth)acrylates monomers . It is used as a crosslinking monomer, with Methyl methacrylate (MMA) used as an active solvent in copolymerization approaches .

Photocuring

Bisphenol A diacrylate is used in fast photocurable acrylic formulations . The photocrosslinking characteristics of UV-curable acrylate monomers were investigated using UV radiation of 365 nm at an intensity of 10 mWcm −2 .

Improvement of Mechanical Properties

Bisphenol A diacrylate is a cross-linking monomer that is used to improve the mechanical properties of the polymeric system . It is majorly used in the formation of solid polymer-based electrolytes for electrochemical applications .

Formation of Structurally Consistent Composites

Bisphenol A diacrylate can be used to form structurally consistent and thermally stable composites . These composites have a variety of applications due to their enhanced thermo-mechanical properties .

Photopolymerization

Bisphenol A diacrylate acts as a reactive diluent in photopolymerization processes. Its low viscosity and high reactivity make it ideal for creating photoresists in microfabrication.

Preparation of Laminated Glasses

The developed photocurable acrylic formulations have been used for the preparation of laminated glasses . These glasses were analyzed for fracture and adhesion test .

Mécanisme D'action

- BPA-D primarily interacts with estrogen-related receptor gamma (ERRγ) in humans . ERRγ is a nuclear receptor that plays a role in regulating gene expression related to energy metabolism, cell proliferation, and differentiation.

- BPA-D acts as an agonist on estrogen receptors (ERs) and an antagonist on androgen receptors (ARs) . This dual action affects hormone signaling pathways.

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Propriétés

IUPAC Name |

[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLPGTXWCFQMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106980-37-4 |

Source

|

| Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A diacrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2618735.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzonitrile](/img/structure/B2618738.png)

![2-(4-chloro-3-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2618739.png)

![(2S,3S)-2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B2618740.png)

![N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2618743.png)

![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2618744.png)

![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2618748.png)